

# Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |
|----------------------|-------------|-----------|--|
| Compound Name:       | Roginolisib |           |  |
| Cat. No.:            | B2511894    | Get Quote |  |

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **Roginolisib** (IOA-244), a first-inclass, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3K $\delta$ ). Unlike traditional ATP-competitive inhibitors, **Roginolisib** employs a unique mechanism of action that contributes to its high selectivity and favorable safety profile, making it a promising candidate in the landscape of cancer therapeutics. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.

# Core Concepts: Mechanism of Action and Allosteric Modulation

**Roginolisib** is a highly selective inhibitor of PI3K $\delta$ , a lipid kinase predominantly expressed in hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1] Dysregulation of the PI3K $\delta$  pathway is implicated in various hematological malignancies and solid tumors.[2][3]

What sets **Roginolisib** apart is its non-ATP competitive mode of inhibition.[2][3] It functions as an allosteric modulator, binding to a site distinct from the ATP-binding pocket. Specifically, evidence suggests that **Roginolisib** binds to the C-terminus of the p110 $\delta$  catalytic subunit. This interaction induces a conformational change in the enzyme, rendering it inactive. This mechanism avoids direct competition with the high intracellular concentrations of ATP, potentially leading to a more sustained and targeted inhibition.



The allosteric nature of **Roginolisib**'s binding is a key contributor to its remarkable selectivity for the  $\delta$  isoform over other Class I PI3K isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ). This high selectivity is thought to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less selective PI3K $\delta$  inhibitors, which have been associated with significant off-target toxicities.

# **Quantitative Data: Potency and Selectivity**

The following tables summarize the key quantitative data for **Roginolisib** from various in vitro studies.

| Parameter                       | Value  | Assay/Cell Line  | Reference |
|---------------------------------|--------|------------------|-----------|
| ΙC50 (ΡΙ3Κδ)                    | 145 nM | Kinase Assay     |           |
| IC50 (pAkt in Ramos<br>B cells) | 280 nM | BCR-induced pAkt |           |
| IC50 (B cell proliferation)     | 48 nM  | Ramos B cells    | -         |

# **Experimental Protocols**

This section details the methodologies for key experiments used to characterize **Roginolisib**'s mechanism of action and efficacy.

#### **In Vitro Kinase Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib against PI3Kδ.
- Methodology:
  - Recombinant human PI3Kδ enzyme is incubated with Roginolisib at varying concentrations.
  - The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.



- The production of the phosphorylated product (e.g., PIP3) is measured using a detection reagent that generates a luminescent or fluorescent signal.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cell-Based Phospho-Akt Assay**

- Objective: To assess the ability of **Roginolisib** to inhibit PI3K $\delta$  signaling in a cellular context.
- Methodology:
  - $\circ$  Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3K $\delta$  signaling, are treated with a range of **Roginolisib** concentrations.
  - $\circ$  The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-IgM) to induce robust PI3K $\delta$  signaling.
  - Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative immunoassay (e.g., ELISA).
  - The IC50 for pAkt inhibition is determined from the dose-response curve.

#### **B-Cell Proliferation Assay**

- Objective: To evaluate the effect of **Roginolisib** on the proliferation of B-cell lymphoma cells.
- Methodology:
  - Ramos B cells are seeded in microplates and treated with serial dilutions of Roginolisib.
  - The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.
  - Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).



 The IC50 for the inhibition of B-cell proliferation is calculated from the resulting doseresponse curve.

## **Visualizing the Core Mechanisms**

The following diagrams, generated using the DOT language, illustrate the key concepts related to **Roginolisib**'s mechanism of action.





Click to download full resolution via product page

Caption: Simplified PI3K $\delta$  signaling cascade.





Click to download full resolution via product page

Caption: Allosteric inhibition by Roginolisib.



Click to download full resolution via product page

Caption: Workflow for confirming non-ATP competition.



#### **Clinical Development and Future Directions**

**Roginolisib** is currently being evaluated in multiple clinical trials for a range of malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of severe toxicities, supports its potential for long-term administration and combination with other anti-cancer agents.

The unique, non-ATP competitive, allosteric mechanism of **Roginolisib** represents a significant advancement in the field of PI3K $\delta$  inhibition. Its high selectivity and promising clinical data suggest that it could become a valuable therapeutic option for patients with a variety of cancers, particularly those driven by dysregulated PI3K $\delta$  signaling. Further research will continue to elucidate its full therapeutic potential and its role in the evolving landscape of precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ionctura.com [ionctura.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2511894#roginolisib-as-a-non-atp-competitive-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com